(-)-Anatabine is a naturally occurring minor Solanaceae alkaloid characterized by a pyridine ring attached to a tetrahydropyridine ring. Unlike the major alkaloid nicotine, (-)-anatabine exhibits a distinct pharmacological profile with significantly lower toxicity and a unique mechanism of action centered on anti-inflammatory pathways. It is primarily procured for research in neurodegenerative diseases, autoimmune disorders, and chronic inflammation due to its established ability to inhibit STAT3 and NF-κB phosphorylation [1]. As the biologically active S-enantiomer, pure (-)-anatabine is preferred over racemic mixtures to ensure stereospecific reproducibility in cellular assays and in vivo models.
Substituting (-)-anatabine with more common in-class alkaloids like nicotine or anabasine fundamentally alters experimental outcomes and introduces severe process limitations. Nicotine is a highly potent α4β2 nAChR agonist with significant toxicological liabilities, making it unsuitable for chronic anti-inflammatory dosing models. Anabasine, lacking the critical double bond in the non-aromatic ring, presents a different receptor binding profile and distinct toxicological risks. Furthermore, utilizing racemic anatabine instead of the pure (-)-enantiomer confounds data, as the non-natural (+)-enantiomer exhibits a twofold higher affinity for α4β2 receptors[1]. This leads to disproportionate off-target receptor activation that masks the specific STAT3/NF-κB inhibitory effects of the target compound, making enantiomeric purity a critical procurement requirement.
In comparative systems biology assays, (-)-anatabine uniquely activates the NRF2 pathway and inhibits STAT3 and NF-κB phosphorylation. At a concentration of 250 µM, (-)-anatabine demonstrated statistically significant NRF2 activation, whereas equimolar concentrations of nicotine, anabasine, cotinine, and nornicotine failed to activate this pathway [1]. This demonstrates a mechanism of action independent of standard nicotinic receptor agonism.
| Evidence Dimension | NRF2 pathway activation |
| Target Compound Data | (-)-Anatabine (Significant activation at 250 µM) |
| Comparator Or Baseline | Nicotine, Anabasine, Cotinine (No activation at 250 µM) |
| Quantified Difference | Binary divergence (Activation vs. Non-activation) |
| Conditions | NRF2/ARE luciferase reporter assay after 24 h stimulation |
Procurement of (-)-anatabine is essential for researchers targeting NRF2/STAT3 anti-inflammatory pathways without triggering the broad downstream effects of standard nAChR agonists.
(-)-Anatabine exhibits a significantly lower binding affinity and potency at α4β2 nicotinic acetylcholine receptors compared to nicotine. In vitro binding assays show nicotine has an IC50 of 0.04 ± 0.002 µM for α4β2 nAChRs, while anatabine has an IC50 of 0.71 ± 0.09 µM [1]. This ~18-fold reduction in affinity correlates with a wider therapeutic window and lower toxicity in chronic in vivo dosing.
| Evidence Dimension | α4β2 nAChR binding affinity (IC50) |
| Target Compound Data | (-)-Anatabine (0.71 ± 0.09 µM) |
| Comparator Or Baseline | Nicotine (0.04 ± 0.002 µM) |
| Quantified Difference | ~18-fold lower affinity for (-)-anatabine |
| Conditions | In vitro radioligand binding assay for α4β2 nAChR |
The lower α4β2 affinity allows buyers to utilize (-)-anatabine in chronic inflammatory models without the severe dose-limiting toxicities and behavioral confounding associated with nicotine.
The stereochemistry of anatabine critically dictates its receptor binding profile. Radioligand binding experiments reveal that the non-natural (+)-anatabine (R-anatabine) has twice the binding affinity for α4β2 nAChRs compared to the naturally occurring (-)-anatabine (S-anatabine) [1]. Consequently, using a racemic mixture introduces a highly active off-target enantiomer that skews pharmacological data.
| Evidence Dimension | α4β2 nAChR binding affinity |
| Target Compound Data | (-)-Anatabine (S-enantiomer) (Baseline affinity) |
| Comparator Or Baseline | (+)-Anatabine (R-enantiomer) (2x higher affinity) |
| Quantified Difference | 2-fold difference in receptor affinity |
| Conditions | Radioligand binding experiments measuring displacement at α4β2 nAChRs |
Sourcing enantiomerically pure (-)-anatabine is critical to prevent the (+)-enantiomer from confounding receptor activation assays, ensuring reproducible and biologically relevant data.
Due to its ability to inhibit STAT3 and NF-κB phosphorylation without the severe toxicity of nicotine [1], (-)-anatabine is the optimal choice for chronic dosing in transgenic mouse models of Alzheimer's disease (e.g., Tg APPsw). It effectively lowers brain Aβ burden and pro-inflammatory cytokines (IL-6, TNF-α) without confounding behavioral results through hyper-activation of α4β2 nAChRs.
(-)-Anatabine's unique NRF2 activation profile [2] makes it a specific molecular tool for investigating non-steroidal anti-inflammatory interventions in autoimmune conditions. It is specifically procured for macrophage and microglial modulation assays where standard nAChR agonists like anabasine or cotinine fail to provide the necessary STAT3 inhibition.
As the naturally occurring S-enantiomer, pure (-)-anatabine is required as a precise analytical and biological standard. It is used to differentiate the specific tetrahydropyridine ring dynamics from the saturated piperidine ring of anabasine [3], ensuring accurate mapping of α7 vs. α4β2 nAChR subtype selectivity in drug discovery pipelines.